molecular formula C22H30N2O4S B3979646 4-tert-butyl-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide

4-tert-butyl-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide

Cat. No. B3979646
M. Wt: 418.6 g/mol
InChI Key: BXNQXTGMNGQISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Mechanism of Action

4-tert-butyl-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide is a reversible inhibitor of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK activation leads to downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by this compound results in decreased proliferation and survival of B-cell malignancies.
Biochemical and physiological effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. In preclinical studies, this compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and low clearance.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, with good oral bioavailability and low clearance. This compound has been extensively studied in preclinical models of B-cell malignancies, and clinical trials are currently underway to evaluate its safety and efficacy in patients. However, there are also limitations to the use of this compound in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues and cell types. Additionally, it may have off-target effects on other kinases, which could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 4-tert-butyl-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide. Clinical trials are currently underway to evaluate its safety and efficacy in patients with B-cell malignancies. Further studies are needed to determine the optimal dosing regimen and potential combination therapies with other anti-cancer agents. Additionally, studies are needed to evaluate the potential for resistance to this compound and to develop strategies to overcome resistance. Finally, studies are needed to evaluate the potential for this compound in other diseases beyond B-cell malignancies, such as autoimmune diseases and inflammatory disorders.

Scientific Research Applications

4-tert-butyl-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

properties

IUPAC Name

4-tert-butyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-7-24(8-2)29(26,27)18-13-14-20(28-6)19(15-18)23-21(25)16-9-11-17(12-10-16)22(3,4)5/h9-15H,7-8H2,1-6H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNQXTGMNGQISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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